Acetamide-13C2,15N
Description
Design Principles and Advantages of Double and Triple Isotopic Enrichment (¹³C, ¹⁵N) in Research Probes
The strategic use of multiple isotopic labels within a single molecule, known as double or triple isotopic enrichment, offers significant advantages in analytical and mechanistic studies. In the case of Acetamide-13C2,15N, both carbon atoms and the nitrogen atom are replaced with their stable isotopes. This multi-labeling approach enhances the precision and scope of the investigation.
One of the primary benefits of double and triple labeling is the increased mass shift in mass spectrometry analysis. This larger difference in mass between the labeled and unlabeled compound improves specificity and simplifies the identification and quantification of the labeled species, especially in complex biological matrices. symeres.com
In the realm of NMR spectroscopy, the presence of both ¹³C and ¹⁵N labels is particularly powerful. It enables multi-dimensional NMR experiments that can provide detailed structural information about biomolecules. vulcanchem.com For instance, proteins uniformly labeled with both ¹³C and ¹⁵N can be analyzed to determine their three-dimensional structure and function. vulcanchem.com This dual labeling strategy can also be more cost-effective than using precursors singly labeled with a more expensive isotope like ¹³C. vulcanchem.com Furthermore, combining different isotopes, such as ¹³C and ¹⁵N, allows for the simultaneous tracking of different atoms within a molecule, providing a more complete picture of metabolic pathways and reaction mechanisms. nih.gov This is particularly useful in studies of protein and phospholipid dynamics. nih.gov
Positioning this compound as a Foundational Stable Isotope Standard and Precursor
This compound serves as a crucial building block and reference material in various research contexts. Its simple structure and the presence of both labeled carbon and nitrogen make it a versatile precursor for the synthesis of more complex labeled molecules. For example, it can be used to introduce the ¹³C and ¹⁵N labels into amino acids, which can then be incorporated into proteins for structural and functional studies. vulcanchem.com
As a stable isotope standard, this compound is used for the accurate quantification of its unlabeled counterpart, acetamide (B32628), in various samples. This is particularly relevant in environmental and food contamination studies, as acetamide is listed as a drinking water contaminant candidate by the United States Environmental Protection Agency (EPA). vulcanchem.com
The compound's utility extends to metabolic research, where it can be used to trace the pathways of small molecules in biological systems. nih.gov Its role as a precursor is also evident in prebiotic chemistry research, where labeled acetamide helps in tracing molecular pathways in experiments that model interstellar conditions. vulcanchem.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | ¹³C₂H₅¹⁵NO lgcstandards.com |
| Molecular Weight | 62.05 g/mol scbt.com |
| Synonyms | Ethanamide-13C2,15N lgcstandards.com |
| Isotopic Labels | Carbon-13, Nitrogen-15 lgcstandards.com |
| Unlabeled CAS Number | 60-35-5 lgcstandards.com |
Properties
Molecular Formula |
¹³C₂H₅¹⁵NO |
|---|---|
Molecular Weight |
62.05 |
Synonyms |
Ethanamide-13C2,15N |
Origin of Product |
United States |
Spectroscopic Applications of Acetamide 13c2,15n in Chemical and Biomolecular Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of ¹³C and ¹⁵N isotopes into the acetamide (B32628) molecule profoundly impacts its NMR spectroscopic properties, enabling more detailed and simplified analysis.
Enhancement of Spectral Resolution and Simplification through ¹³C and ¹⁵N Labeling
The primary challenge in the NMR spectroscopy of complex biomolecules is spectral overlap, where numerous signals from different nuclei crowd a narrow frequency range, making individual resonance assignment and interpretation difficult. ucsb.edu Isotopic labeling with ¹³C and ¹⁵N, as in Acetamide-¹³C₂,¹⁵N, provides a robust solution to this problem. alfa-chemistry.com
By replacing the NMR-inactive ¹²C and the low-sensitivity ¹⁴N with their NMR-active counterparts, ¹³C and ¹⁵N, respectively, the spectral dispersion is significantly enhanced. ucsb.edu This allows for the resolution of signals that would otherwise overlap in a standard one-dimensional proton (¹H) NMR spectrum. ucsb.edu For instance, in studies of proteins and other macromolecules, uniform labeling with ¹³C and ¹⁵N allows for the use of multidimensional NMR experiments (2D, 3D, and even 4D) that correlate the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. medchemexpress.comlucerna-chem.ch This spreads the signals out over multiple frequency dimensions, greatly improving resolution and simplifying the spectra. alfa-chemistry.comacs.org
The introduction of these isotopes also facilitates isotope-edited or isotope-filtered experiments. In these techniques, specific NMR pulse sequences are used to selectively observe only the protons attached to the labeled ¹³C or ¹⁵N atoms, effectively filtering out all other proton signals. ucsb.edu This simplification is crucial for focusing on specific sites within a complex molecule or biomolecular assembly.
Measurement and Interpretation of Heteronuclear and Homonuclear Spin-Spin Coupling Constants (J-Couplings) Involving ¹H, ¹³C, and ¹⁵N
Spin-spin coupling, or J-coupling, is the interaction between nuclear spins that is mediated through the bonding electrons. The magnitude of the J-coupling constant is dependent on the number and type of bonds separating the coupled nuclei, as well as the dihedral angles between them. In Acetamide-¹³C₂,¹⁵N, the presence of ¹³C and ¹⁵N allows for the measurement of a variety of heteronuclear and homonuclear coupling constants that are otherwise inaccessible. nih.gov
These couplings include:
¹J(¹³C, ¹H): One-bond couplings between a carbon atom and a directly attached proton. These are typically large (115-250 Hz) and provide direct evidence of C-H bonds. huji.ac.il
¹J(¹⁵N, ¹H): One-bond couplings between the nitrogen atom and its attached protons.
¹J(¹³C, ¹⁵N): One-bond couplings between the carbonyl carbon and the amide nitrogen. Recent studies have measured this coupling in ¹⁵N-acetamide to be around 14 Hz. nih.gov The magnitude of this coupling can be sensitive to the planarity of the amide bond. pnas.org
nJ(¹³C, ¹H), nJ(¹⁵N, ¹H), nJ(¹³C, ¹³C): Long-range couplings across multiple bonds (n>1). These smaller couplings are invaluable for determining the conformation and connectivity of molecules. nih.govresearchgate.net
The Karplus relationship describes the correlation between three-bond J-coupling constants (³J) and the dihedral angle of the central bond. By measuring ³J couplings, such as ³J(H,H) or ³J(C,H), researchers can determine the torsional angles within a molecule, which is fundamental to defining its three-dimensional structure. nih.govresearchgate.net The ability to measure a wide array of J-couplings in isotopically labeled molecules like Acetamide-¹³C₂,¹⁵N provides a wealth of structural constraints for detailed conformational analysis. rsc.org
Elucidation of Molecular Structure and Dynamic Processes in Complex Chemical and Biological Entities
Isotopically labeled compounds like Acetamide-¹³C₂,¹⁵N serve as powerful probes for investigating the structure and dynamics of larger, more complex systems. alfa-chemistry.comvulcanchem.com When incorporated into biomolecules such as proteins or nucleic acids, the labeled acetamide group acts as a spectroscopic reporter.
NMR techniques can track the chemical shifts, coupling constants, and relaxation properties of the ¹³C and ¹⁵N nuclei within the incorporated acetamide moiety. Changes in these parameters can signal alterations in the local chemical environment, conformational changes, or dynamic processes occurring on a wide range of timescales, from picoseconds to seconds. nih.gov For example, the chemical shifts of amide protons and their attached ¹⁵N are highly sensitive to hydrogen bonding and the local secondary structure in proteins. pnas.org
Furthermore, the study of model systems like N-methylacetamide (NMA) in aqueous solution, which mimics the peptide bond in proteins, provides fundamental insights into protein hydration and the competition between peptide-peptide and peptide-water interactions. stfc.ac.uk These studies are crucial for understanding how proteins fold into their functional three-dimensional structures. stfc.ac.uk
Development of Advanced NMR Pulse Sequences Leveraging Isotopic Enrichment
The full potential of isotopic labeling is realized through the development of sophisticated multidimensional NMR experiments. vulcanchem.com The presence of ¹³C and ¹⁵N in molecules like Acetamide-¹³C₂,¹⁵N is a prerequisite for many modern triple-resonance NMR experiments, which form the cornerstone of biomolecular structure determination.
Examples of such experiments include:
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates the chemical shifts of a proton with a directly bonded heteronucleus, such as ¹³C or ¹⁵N. nih.gov This is one of the most fundamental and widely used experiments for assigning resonances in labeled proteins.
HNCO and HN(CO)CA: These are 3D triple-resonance experiments that establish connectivity between the amide proton and nitrogen of one amino acid residue and the carbonyl carbon and alpha-carbon of the preceding residue in a protein backbone. nih.govumich.edu These experiments are essential for the sequential assignment of resonances in proteins.
HETERO-RELAY: A 2D experiment that transfers magnetization from a proton to its attached carbon and then to a nitrogen, providing sequential connectivity information. umich.edu
These advanced pulse sequences rely on the transfer of magnetization through the scalar couplings (J-couplings) between the ¹H, ¹³C, and ¹⁵N nuclei. Without isotopic enrichment, the low natural abundance of ¹³C and the unfavorable properties of ¹⁴N would make these experiments impossible. The development of these techniques, in concert with isotopic labeling strategies, has revolutionized the field of structural biology. alfa-chemistry.com
Mass Spectrometry (MS)
In addition to its utility in NMR, Acetamide-¹³C₂,¹⁵N and similar isotopically labeled compounds are invaluable tools in mass spectrometry, particularly for quantitative analysis.
Quantitative Analysis and Internal Standardization Utilizing Acetamide-13C2,15N and its Analogs
A major application of stable isotope-labeled compounds in mass spectrometry is their use as internal standards for accurate quantification. lgcstandards.com In quantitative MS-based methods, an isotopically labeled version of the analyte of interest is added in a known amount to the sample at the earliest stage of preparation. lgcstandards.com
This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the unlabeled (native) analyte, meaning it experiences the same extraction efficiency, ionization response, and potential for loss during sample workup. lgcstandards.com However, because of the mass difference due to the ¹³C and ¹⁵N isotopes, the SIL-IS can be distinguished from the native analyte by the mass spectrometer. lgcstandards.com
The procedure involves:
Adding a known quantity of Acetamide-¹³C₂,¹⁵N to a sample containing an unknown quantity of unlabeled acetamide.
Processing the sample and analyzing it by MS.
Measuring the signal intensities of both the native acetamide and the labeled Acetamide-¹³C₂,¹⁵N.
Calculating the ratio of the native analyte's signal to the internal standard's signal.
Determining the concentration of the native analyte by comparing this ratio to a calibration curve constructed with known concentrations of the native analyte and the same amount of internal standard. acs.org
This method, often referred to as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis because it corrects for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal in complex biological samples. google.comresearchgate.net The use of a doubly labeled standard like Acetamide-¹³C₂,¹⁵N provides a significant mass shift from the native compound, which helps to avoid any potential overlap from the natural abundance of ¹³C in the unlabeled analyte. google.com This leads to highly accurate and precise quantification of analytes in complex mixtures such as biological fluids and environmental samples. lucerna-chem.chnih.gov
High-Resolution Mass Spectrometry for Precise Isotopic Pattern Analysis and Compound Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds such as this compound. Its ability to measure mass-to-charge ratios with high precision allows for the unambiguous identification of the compound and the accurate determination of its isotopic enrichment. The incorporation of two ¹³C atoms and one ¹⁵N atom in this compound results in a distinct mass shift compared to its unlabeled counterpart, Acetamide. This mass difference is readily resolved by HRMS, enabling its differentiation from other molecules with similar nominal masses.
The precise mass measurement capabilities of HRMS are crucial for confirming the elemental composition of the labeled acetamide. By comparing the experimentally measured mass to the theoretically calculated mass of C₂H₅NO with two ¹³C and one ¹⁵N isotopes, researchers can verify the successful incorporation of the stable isotopes. scbt.comnih.gov This is particularly important in labeling experiments to ensure the integrity of the tracer.
Furthermore, HRMS can analyze the isotopic distribution, or pattern, of this compound. The relative abundance of the different isotopologues (molecules differing only in their isotopic composition) provides information on the degree of labeling. sisweb.com Sophisticated software can simulate theoretical isotopic patterns for a given level of enrichment and compare them to the experimentally obtained spectrum. nih.govsisweb.com This allows for the precise quantification of isotopic incorporation, which is critical for applications in quantitative proteomics and metabolomics.
For instance, in studies involving multiple labeled compounds, HRMS can distinguish between peptides or metabolites containing different numbers of isotopic labels. nih.gov This capability is essential for resolving complex mixtures and accurately tracing the metabolic fate of the labeled precursor. The high resolving power of modern mass spectrometers can even separate isobaric interferences, ensuring that the measured signal originates solely from the compound of interest.
Applications in Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS) for Isotopic Abundance Determination
Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS) is a powerful technique for the precise measurement of stable isotope ratios in various samples. thermofisher.com This method is particularly well-suited for determining the isotopic abundance of ¹³C and ¹⁵N in compounds like this compound and its metabolic products. nih.govnih.gov In a typical CF-IRMS setup, the sample is introduced into a continuous flow of a carrier gas, such as helium, and is then converted to a simple gas (e.g., CO₂ for ¹³C analysis, N₂ for ¹⁵N analysis) before entering the mass spectrometer. thermofisher.comcopernicus.org
The application of CF-IRMS with doubly labeled compounds like ¹⁵N¹³C₂-acetaminophen, a compound structurally similar to this compound, has been demonstrated in human mass balance studies. nih.gov In these studies, the administration of the labeled compound allows for the precise tracking and quantification of the drug and its metabolites in biological matrices like urine, serum, and feces. nih.gov The excess ¹³C and ¹⁵N above the natural background abundance is measured by CF-IRMS to determine the concentration of the labeled compound. nih.gov
Theoretical calculations and empirical data have established that commercially available CF-IRMS instruments can accurately quantify compounds with one or two ¹⁵N or ¹³C labels at concentrations of 1.0 microgram/mL or greater in various biological samples. nih.gov The high precision of CF-IRMS allows for reliable determination of the percentage of the administered labeled dose recovered, providing crucial data for pharmacokinetic and metabolic studies. nih.gov
A study involving the administration of 650 mg of ¹⁵N¹³C₂-acetaminophen to human volunteers demonstrated the utility of CF-IRMS in tracking the excretion of the label. The results showed high recovery rates of the ¹³C and ¹⁵N labels in urine, with one subject also showing fecal recovery. nih.gov This highlights the capability of CF-IRMS to provide a comprehensive picture of the disposition of a labeled compound in a biological system.
| Sample Matrix | Isotope | Percent of Administered Label Recovered (Subject 1) | Percent of Administered Label Recovered (Subject 2) | Percent of Administered Label Recovered (Subject 3) |
| Urine | ¹³C | 97.4% | 78.9% | 95.4% |
| Urine | ¹⁵N | 90.3% | 77.0% | 90.6% |
| Feces | ¹³C₂ | 0.9% | N/A | N/A |
| Feces | ¹⁵N | 1.1% | N/A | N/A |
Table based on a study of ¹⁵N¹³C₂-acetaminophen, a structural analog of this compound. nih.gov
Targeted Applications in Proteomics and Metabolomics Research (non-clinical)
Stable isotope-labeled compounds like this compound are fundamental tools in non-clinical proteomics and metabolomics research, enabling the quantitative analysis of proteins and metabolites. nih.govmdc-berlin.demdpi.com These fields aim to comprehensively identify and quantify the complete set of proteins (proteome) and small-molecule metabolites within a biological system. The introduction of a "heavy" labeled compound allows for the differentiation and relative or absolute quantification of biomolecules by mass spectrometry. nih.gov
The use of stable isotopes provides a means to create an internal standard that behaves almost identically to the endogenous, "light" analyte during sample preparation and analysis, minimizing experimental variability. isotope.com This is a significant advantage over label-free quantification methods. nih.gov
Stable Isotope Labeling for Protein Quantification (e.g., SILAC methodologies, chemical tagging)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. isotope.comnih.gov In a typical SILAC experiment, cells are cultured in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart. thermofisher.com For example, "heavy" arginine (¹³C₆,¹⁵N₄-Arg) and lysine (B10760008) (¹³C₆,¹⁵N₂-Lys) are commonly used. thermofisher.comresearchgate.net While this compound itself is not an amino acid, the principles of metabolic labeling can be extended to other precursors that can be incorporated into biomolecules.
After several cell doublings, the heavy amino acids are fully incorporated into the cellular proteome. researchgate.net The "heavy" labeled proteome can then be mixed with a "light" (unlabeled) proteome from a different experimental condition. isotope.com The samples are combined, proteins are digested, and the resulting peptides are analyzed by mass spectrometry. Since the heavy and light peptides are chemically identical, they co-elute during chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs provides accurate relative quantification of protein abundance between the two conditions. researchgate.net
Chemical tagging represents another approach to introduce stable isotopes for protein quantification. In this method, proteins are chemically modified with reagents that exist in light and heavy isotopic forms. This can be done through reactions targeting specific amino acid residues, such as the N-terminus or the side chain of lysine. scholaris.ca For example, reductive methylation is a technique used to add methyl groups to lysine residues. scholaris.ca Isotope-coded affinity tags (ICAT) are another classic example of chemical tagging. The advantage of chemical tagging is that it can be applied to samples that are not amenable to metabolic labeling, such as tissues or clinical samples.
Absolute quantification of proteins can be achieved using the AQUA (Absolute QUAntification) strategy. nih.gov This method involves synthesizing a stable isotope-labeled peptide that is identical in sequence to a target peptide from the protein of interest. nih.gov A known amount of this "heavy" AQUA peptide is spiked into the sample as an internal standard. By comparing the mass spectrometry signal of the endogenous "light" peptide to the "heavy" AQUA peptide, the absolute amount of the target protein in the original sample can be determined. nih.gov
Tracing Metabolic Fluxes and Pathways in Cellular and in vitro Systems
Stable isotope tracers like this compound are instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. diva-portal.orgcreative-proteomics.com By introducing a ¹³C- and/or ¹⁵N-labeled substrate into cells or an in vitro system, researchers can track the incorporation of the heavy atoms into downstream metabolites. nih.govmdpi.com This provides a dynamic view of metabolic pathway activity, which cannot be obtained from static measurements of metabolite concentrations alone. nih.gov
The choice of tracer is critical and depends on the specific pathway being investigated. mdpi.com For instance, ¹³C-labeled glucose is commonly used to probe central carbon metabolism, while ¹⁵N-labeled glutamine can be used to trace nitrogen metabolism. nih.gov The dual labeling in this compound offers the potential to simultaneously trace both carbon and nitrogen flow through interconnected pathways. nih.gov
Mass spectrometry is used to measure the mass isotopomer distribution (MID) of the metabolites of interest. The MID is the relative abundance of all the different isotopologues of a metabolite. nih.gov This pattern of isotopic enrichment provides detailed information about the metabolic pathways that were active in converting the initial tracer into the measured products. Computational models are then used to interpret the MIDs and estimate the intracellular metabolic fluxes. diva-portal.orgnih.gov
Mechanistic Investigations and Pathway Elucidation Using Acetamide 13c2,15n
Dissection of Enzymatic Reaction Mechanisms via Isotopic Tracing
Isotopically labeled compounds like Acetamide-13C2,15N are fundamental to the study of enzymatic mechanisms. By replacing natural abundance atoms with their heavier, stable counterparts, researchers can follow the transformation of the substrate into products, providing unambiguous evidence for proposed reaction steps. The dual labeling of both carbon and nitrogen allows for the simultaneous tracking of different parts of the acetamide (B32628) molecule.
For instance, in reactions involving amide bond hydrolysis or transfer, the fate of the ¹⁵N-labeled nitrogen and the ¹³C-labeled carbonyl and methyl groups can be precisely monitored. Techniques such as NMR and mass spectrometry (MS) can distinguish between reaction pathways. alfa-chemistry.com For example, if an enzyme catalyzes the transfer of the acetyl group, the product will retain the ¹³C₂ label, while the ¹⁵N will be released as ammonia (B1221849) or incorporated into another molecule. Conversely, if the entire amide is involved in a condensation reaction, the resulting product would contain the full ¹³C₂,¹⁵N signature. This level of detail is critical for validating or refuting proposed catalytic mechanisms, identifying covalent intermediates, and understanding the stereochemistry of enzymatic reactions.
Characterization of Chemical Reaction Pathways and Transient Intermediates
Beyond enzymatic systems, this compound serves as a sophisticated tracer for delineating non-biological chemical reaction pathways. The presence of both ¹³C and ¹⁵N labels is particularly useful in crossover experiments designed to distinguish between intramolecular and intermolecular mechanisms. acs.org
A notable example of this approach can be seen in studies of the formation of trichloroacetamide (B1219227) side products from glycosyl trichloroacetimidate (B1259523) donors. acs.org Researchers have used donors labeled with ¹³C at the anomeric carbon and others with ¹⁵N in the imidate group to probe the reaction. acs.org The detection of products containing both the ¹³C and ¹⁵N labels in the same molecule provides unequivocal proof of an intermolecular transfer mechanism. acs.org This insight is crucial for optimizing reaction conditions in synthetic chemistry to minimize the formation of unwanted byproducts. acs.org Similarly, computational studies have used ¹⁵N labeling in acetamide to distinguish between amide and imidic acid tautomers by observing shifts in infrared spectra, a method that could be enhanced by the additional ¹³C labels for more complex vibrational mode analysis. researchgate.net
The following table illustrates the type of data obtained from crossover experiments to determine reaction mechanisms.
| Reactant 1 (Isotope Label) | Reactant 2 (Isotope Label) | Product Isotopologue Detected | Inferred Mechanism |
| Donor A (¹³C-labeled) | Donor B (¹⁵N-labeled) | Product with both ¹³C and ¹⁵N | Intermolecular Transfer |
| Donor A (¹³C-labeled) | Donor B (¹⁵N-labeled) | Products with only ¹³C or ¹⁵N | Intramolecular Rearrangement |
Elucidation of Metabolic Transformations in Non-Human Biological Systems
Stable isotope tracing is a cornerstone of metabolic research, enabling scientists to map the flow of atoms through the complex web of biochemical pathways. mdpi.com this compound, by providing both a carbon and a nitrogen source, is ideally suited for studying metabolism in various non-human biological systems, from microbial cultures to animal models. alfa-chemistry.com
The simultaneous labeling of carbon and nitrogen in this compound allows for comprehensive metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. alfa-chemistry.comnih.gov When a model organism, such as the bacterium Mycobacterium bovis BCG, is cultured with a ¹³C and ¹⁵N dual-labeled substrate, the isotopes are incorporated into central metabolites, amino acids, and nucleotides. embopress.org
By analyzing the mass isotopomer distributions of these downstream metabolites using mass spectrometry, researchers can resolve both carbon and nitrogen fluxes simultaneously. embopress.orgbiorxiv.org This dual-tracer approach provides a more complete picture than using ¹³C-labeled tracers alone. biorxiv.org For example, studies have used this methodology to establish glutamate (B1630785) as a central hub for nitrogen metabolism in mycobacteria and to quantify the flux through amino acid and nucleotide biosynthesis pathways. embopress.org The use of this compound would allow for the specific investigation of pathways that can utilize acetamide as a carbon and/or nitrogen source, tracing the incorporation of its acetyl group and amino group into the cell's metabolic network. nih.gov
Research findings from dual ¹³C/¹⁵N labeling studies in mycobacteria are summarized below.
| Metabolic Node | Key Finding | Citation |
| Anaplerotic Node | Improved resolution of carbon flux distribution compared to ¹³C-MFA alone. | embopress.org |
| Glutamate Metabolism | Confirmed as the central node for nitrogen distribution and metabolism. | embopress.org |
| Amino Acid Biosynthesis | First quantitative flux map for nitrogen incorporation into amino acids. | embopress.org |
| Nucleotide Biosynthesis | First quantification of nitrogen fluxes for nucleotide production. | embopress.org |
This compound can be used to investigate how different organisms and cell types assimilate and process simple organic molecules. By introducing the labeled acetamide into the culture medium of a model organism, researchers can track the rate of its uptake and the extent of its incorporation into cellular biomass. nih.gov
For example, in cancer cell lines, which often exhibit altered metabolic pathways, tracing experiments can reveal their capacity to use non-canonical nutrient sources. mdpi.comd-nb.info The rate at which labeled carbon and nitrogen from this compound appear in intracellular metabolites like amino acids and TCA cycle intermediates provides a direct measure of the activity of the pathways involved in acetamide catabolism. d-nb.info This information is vital for understanding the metabolic flexibility of these cells. Similarly, in microbial systems, such experiments can identify the specific enzymes and pathways responsible for breaking down acetamide and utilizing its components for growth, a process that can be crucial for bioremediation or industrial biotechnology applications. nih.gov The dynamic analysis of isotope incorporation over time can also determine the turnover rates of various biomolecules, providing insights into cellular maintenance and response to environmental changes. d-nb.info
Methodological Development and Validation in Analytical Chemistry
Optimization of Sample Preparation and Derivatization Techniques for Isotope-Labeled Analytes
The primary goal of sample preparation is to extract the analyte of interest from a complex matrix (e.g., biological fluids, environmental samples, food products) and present it in a form suitable for analysis, while minimizing interferences. nih.gov The incorporation of a stable isotope-labeled internal standard (SIL-IS) like Acetamide-13C2,15N at the earliest stage of sample preparation is crucial for correcting analyte losses that may occur during the various extraction, cleanup, and concentration steps.
Sample Preparation Techniques
Common sample preparation workflows for small, polar molecules like acetamide (B32628) include:
Protein Precipitation (PPT): Often used for plasma or serum samples, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to denature and precipitate proteins, leaving the analyte in the supernatant.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from its matrix by passing the sample through a solid sorbent cartridge. epa.gov The choice of sorbent depends on the physicochemical properties of the analyte. For instance, polymeric sorbents have been used for the extraction of related compounds from water samples. epa.govepa.gov
Derivatization
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), it is often necessary to derivatize polar analytes like acetamide to increase their volatility and thermal stability. wikipedia.orgjfda-online.com Derivatization involves a chemical reaction to convert the analyte into a less polar, more volatile compound. For acetamide, a successful derivatization strategy involves using 9-xanthydrol, which reacts with acetamide to form xanthyl-acetamide. acs.orgnih.gov This derivative is more amenable to GC-MS analysis and helps to avoid the artifactual formation of acetamide from the thermal degradation of other N-acetylated compounds in the sample matrix during analysis. acs.org
When optimizing such a method, this compound would be added to the sample prior to derivatization. It would undergo the same reaction with 9-xanthydrol, forming its corresponding labeled derivative. By tracking the labeled derivative, any inconsistencies or inefficiencies in the derivatization reaction or subsequent steps can be normalized.
The following table outlines a general optimization process for a derivatization reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Derivatizing Agent Ratio | 1:10 (Analyte:Reagent) | 1:50 (Analyte:Reagent) | 1:100 (Analyte:Reagent) | Ensures the reaction proceeds to completion by providing excess reagent. acs.org |
| Reaction Temperature | Room Temperature | 60 °C | 90 °C | Optimizes reaction kinetics to achieve maximum yield in minimal time. |
| Reaction Time | 10 min | 30 min | 60 min | Determines the minimum time required for the derivatization to be complete. acs.org |
| Solvent | Acetonitrile | Dichloromethane | Ethyl Acetate (B1210297) | The solvent must be compatible with both the sample and the analytical technique. |
This table is an illustrative example of an optimization process.
Validation of Quantitative Analytical Methods Employing this compound as an Internal or Surrogate Standard
Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. When using a SIL-IS like this compound, the validation process demonstrates the accuracy, precision, and reliability of the quantification. The use of a co-eluting, mass-distinct internal standard is the most robust approach to correct for matrix effects and variability in sample processing and instrument response. nih.gov
Internal Standard Approach
In this standard approach, a known quantity of this compound is spiked into all calibration standards, quality control samples, and unknown samples. The analyte's concentration is determined by calculating the ratio of the analyte's mass spectrometry peak area to that of the internal standard. This ratio is plotted against the analyte concentration of the calibration standards to generate a calibration curve. Because the SIL-IS has virtually identical chemical and physical properties to the analyte, any loss during sample handling or fluctuation in ionization efficiency will affect both compounds equally, leaving the ratio unchanged and ensuring accurate quantification. google.com
Surrogate Analyte Approach
In cases where the analyte is endogenously present in all available matrix sources (i.e., a "blank" matrix free of the analyte does not exist), this compound can be used as a "surrogate analyte." In this methodology, the labeled compound is used to create the calibration curve by spiking it at various concentrations into the sample matrix. acs.orgnih.gov The response of the endogenous, unlabeled analyte is then compared to the calibration curve generated from the labeled surrogate to determine its concentration. nih.gov
Key validation parameters for quantitative methods are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The ratio of analyte response in the presence and absence of matrix should be consistent across lots. |
This table presents typical validation parameters and acceptance criteria for bioanalytical methods.
Assessment and Mitigation of Isotope Effects in Analytical Protocols
An ideal SIL-IS is chromatographically indistinguishable from the unlabeled analyte. However, significant isotopic effects, particularly with deuterium (B1214612) (²H) labeling, can cause the labeled standard to elute at a slightly different retention time than the target analyte. nih.gov This chromatographic shift can compromise the standard's ability to accurately compensate for matrix effects that occur at the specific retention time of the analyte.
The use of heavy-atom isotopes like ¹³C and ¹⁵N, as in this compound, is the preferred strategy to mitigate these chromatographic isotope effects. google.comnih.gov The relative mass difference between ¹³C and ¹²C, or ¹⁵N and ¹⁴N, is much smaller than that between ²H and ¹H, resulting in negligible differences in physicochemical properties and therefore, no significant retention time shift in either liquid or gas chromatography. google.com
Another potential issue is isotopic cross-contribution or crosstalk. This occurs when the signal from naturally occurring heavy isotopes in the unlabeled analyte (which contains ~1.1% ¹³C per carbon atom) contributes to the signal of the SIL-IS, especially if the mass difference is small. researchgate.netnih.gov This can lead to non-linear calibration curves and a positive bias in the results. researchgate.net
Mitigation Strategies:
Sufficient Mass Separation: this compound has a nominal mass that is 3 Daltons higher than unlabeled acetamide. This mass shift is generally sufficient to prevent significant overlap from the natural isotope distribution of the analyte.
Monitoring a Less Abundant Isotope: In cases where crosstalk is still a problem, one can monitor a less abundant, higher-mass isotope of the SIL-IS as the precursor ion, which has minimal or no contribution from the analyte's isotopes. nih.govresearchgate.net
High Isotopic Purity: Using a SIL-IS with high isotopic purity ensures that its signal is not contaminated by the presence of unlabeled or partially labeled species.
Mathematical Correction: Software algorithms can be used to calculate and subtract the expected natural isotopic contribution from the raw data, though this can introduce its own errors if the isotopic distribution is not accurately known. researchgate.netacs.org
The table below compares the properties of different types of stable isotope labels.
| Isotope Label | Typical Mass Shift (per atom) | Chromatographic Shift | Risk of H/D Exchange | Primary Advantage |
| Deuterium (²H) | +1 Da | Can be significant nih.gov | Possible | Lower cost of synthesis |
| Carbon-13 (¹³C) | +1 Da | Negligible google.com | None | Co-elution with analyte |
| Nitrogen-15 (¹⁵N) | +1 Da | Negligible nih.gov | None | Co-elution with analyte |
This table provides a comparative overview of common stable isotopes used in internal standards.
Computational and Theoretical Approaches Complementing Acetamide 13c2,15n Research
Application of Quantum Chemical Calculations (e.g., DFT) for Predicting Spectroscopic Parameters and Coupling Constants
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the molecular and electronic structure of molecules like Acetamide-13C2,15N. mdpi.com These ab initio methods allow for the prediction of various spectroscopic parameters, which is crucial for interpreting experimental data from techniques like infrared (IR) spectroscopy. acs.orgnih.gov
The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N in the acetamide (B32628) molecule induces predictable shifts in its vibrational frequencies. DFT calculations can model these isotopic effects with high accuracy. For instance, the amide I band in an IR spectrum, which is largely associated with the C=O stretching vibration, is sensitive to the mass of the carbon and oxygen atoms. epfl.chresearchgate.net By calculating the vibrational frequencies for both the unlabeled and the labeled this compound, DFT can precisely predict the frequency shift resulting from the heavier ¹³C isotopes. Similarly, vibrations involving the C-N bond are affected by the ¹⁵N isotope. researchgate.net These theoretical predictions are invaluable for assigning peaks in complex experimental spectra. nih.govscielo.br
Furthermore, DFT is used to calculate vibrational coupling constants between different modes within the molecule. acs.org In this compound, the isotopic labeling can alter these couplings. Theoretical models can elucidate the nature and magnitude of these changes, providing a more complete picture of the molecule's vibrational dynamics. The accuracy of these calculations depends on the chosen functional and basis set, with methods like B3LYP/6-31G* being commonly employed for such analyses. nih.govepfl.ch
| Vibrational Mode | Typical Unlabeled Frequency (cm⁻¹) | Predicted Labeled Frequency (cm⁻¹) | Primary Isotopic Contributor |
|---|---|---|---|
| Amide I (C=O stretch) | ~1680 | ~1640 | ¹³C |
| Amide II (N-H bend & C-N stretch) | ~1600 | ~1590 | ¹⁵N, ¹³C |
| C-N Stretch | ~1400 | ~1385 | ¹⁵N, ¹³C |
Molecular Dynamics Simulations to Model Conformational Dynamics and Isotopic Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrxiv.orgnih.gov For this compound, MD simulations provide insights into its conformational dynamics, interactions with its environment (like solvent molecules), and the subtle effects of isotopic labeling on its behavior. chemrxiv.org The simulations solve Newton's equations of motion for a system of interacting particles, with the interactions described by a force field (e.g., AMBER, CHARMM, GAFF). chemrxiv.org
MD simulations can model the cis-trans isomerization of the peptide bond in acetamide and its derivatives, revealing the energy barriers and transition states involved. chemrxiv.org They are also used to explore how the molecule interacts with water or other solvents, which is critical for understanding its behavior in biological media. nih.govacs.orgresearchgate.net For example, simulations can determine the structure of hydration shells and the dynamics of hydrogen bonding between the acetamide's amide and carbonyl groups and surrounding water molecules. acs.org
Isotopic effects can also be investigated using MD simulations, particularly through Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. rsc.org While classical MD typically does not account for mass-dependent quantum effects, specialized simulations can model kinetic isotope effects (KIEs) in reactions or binding events. rsc.orgaip.org For this compound, the increased mass could lead to slight changes in diffusion rates and the frequencies of low-energy conformational fluctuations, which could be captured by advanced simulation protocols.
| Parameter/Output | Description | Example |
|---|---|---|
| Force Field | Set of equations and parameters describing the potential energy of the system. | GAFF, AMBER chemrxiv.org |
| Solvent Model | Model used to represent water molecules. | TIP3P rsc.org |
| Simulation Time | Total time duration of the simulation. | Nanoseconds (ns) to microseconds (µs) chemrxiv.orgnih.gov |
| Key Outputs | Data extracted from the simulation trajectory. | Radial distribution functions (RDFs), hydrogen bond lifetimes, conformational analysis. researchgate.net |
Computational Modeling of Metabolic Networks and Flux Prediction from Isotope Tracing Data
One of the primary applications of this compound is as a tracer in Metabolic Flux Analysis (MFA). creative-proteomics.comresearchgate.net MFA is a powerful computational technique that quantifies the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.commdpi.com The process involves introducing an isotopically labeled substrate, like this compound, into a biological system and then measuring the isotopic labeling patterns of downstream metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR). creative-proteomics.comnih.gov
Computational models are at the heart of MFA. mdpi.com These models consist of a stoichiometric network of all relevant biochemical reactions. biorxiv.org The experimental labeling data from the metabolites serves as a key input for the model. nih.govnih.gov By tracking how the ¹³C and ¹⁵N atoms from the tracer are distributed throughout the metabolic network, the model can solve a system of algebraic equations to estimate the flux through each reaction. nih.govbiorxiv.org
The use of a dually labeled tracer like this compound is particularly advantageous for what is known as ¹³C-¹⁵N-MFA. nih.govnih.gov This approach allows for the simultaneous quantification of both carbon and nitrogen metabolism. nih.govnih.gov It can provide a more comprehensive and highly resolved picture of cellular physiology, for example, by elucidating the interconnected pathways of amino acid and nucleotide biosynthesis. biorxiv.org Bayesian statistical methods are often employed to handle uncertainties in the experimental data and to provide robust flux estimations. biorxiv.orgnih.gov
| Component | Description | Role in this compound Tracing |
|---|---|---|
| Isotopic Tracer | A molecule with a non-natural isotopic composition. | This compound provides stable ¹³C and ¹⁵N isotopes to track. creative-proteomics.com |
| Stoichiometric Model | A map of all known metabolic reactions in the system. | Defines the possible pathways for the ¹³C and ¹⁵N atoms to traverse. biorxiv.org |
| Labeling Data | Mass isotopomer distributions of key metabolites measured by MS or NMR. | Provides the experimental constraints for the model. nih.govnih.gov |
| Flux Calculation | Computational algorithm that fits the labeling data to the model to estimate reaction rates. | Predicts the flow of carbon and nitrogen through central metabolism. researchgate.netnih.gov |
Future Perspectives and Emerging Research Directions for Acetamide 13c2,15n
Integration with Multi-Omics Data for Systems-Level Biological Understanding
The future of biological research lies in the integration of multiple layers of "omics" data to build comprehensive models of cellular function. Acetamide-13C2,15N is set to play a significant role in this endeavor, particularly in the field of metabolic flux analysis (MFA). By introducing this compound into a biological system, researchers can trace the metabolic fate of both its carbon and nitrogen atoms through various biochemical pathways. rsc.orgnih.govbiorxiv.org This provides a dynamic snapshot of metabolic activity that is highly complementary to other omics datasets.
The integration of data from this compound-based metabolomics with genomics, transcriptomics, and proteomics will enable a more holistic understanding of cellular regulation. For instance, changes in gene expression (transcriptomics) or protein levels (proteomics) can be directly correlated with alterations in metabolic fluxes determined by tracking the labeled acetamide (B32628). mdpi.comnih.gov This integrated approach can reveal how genetic mutations or environmental stimuli propagate through the cellular machinery to ultimately affect metabolism. Such a systems-level perspective is crucial for understanding complex diseases like cancer and for the rational design of novel therapeutic strategies. mdpi.com
Future research will likely focus on developing sophisticated computational models to integrate these diverse data streams. nih.govbiorxiv.org These models will be essential for interpreting the vast amounts of data generated and for predicting cellular behavior under different conditions. The use of dual-labeled tracers like this compound will be critical for constraining these models and ensuring their accuracy. nih.gov
Below is a table summarizing the potential integration of this compound data with other omics technologies:
| Omics Technology | Type of Data Generated | Potential for Integration with this compound Data |
| Genomics | DNA sequence, genetic variations | Correlating genetic mutations with changes in carbon and nitrogen metabolic pathways. |
| Transcriptomics | Gene expression levels (mRNA) | Linking changes in gene expression of metabolic enzymes to altered metabolic fluxes. |
| Proteomics | Protein abundance and post-translational modifications | Identifying how changes in protein levels or modifications directly impact metabolic network activity. nih.govbiorxiv.org |
| Metabolomics | Quantification of small molecule metabolites | Providing direct measurement of metabolic pathway activity to validate and refine integrated models. researchgate.net |
Potential in Advanced Materials Science Characterization Using Isotopic Probes
The unique isotopic signature of this compound also presents exciting opportunities in the field of materials science. Amide functional groups are integral to a wide range of materials, including high-stability polymers like nylons and aramids. acs.orgnih.gov The ability to introduce a precisely labeled amide, such as this compound, into a material can provide an unprecedented level of insight into its structure, dynamics, and degradation mechanisms.
One promising application is in the study of polymer synthesis and degradation. By incorporating this compound into a polymer backbone, researchers could use techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to track the fate of the labeled atoms over time. This could reveal detailed information about reaction kinetics, the formation of specific chemical bonds, and the pathways of material breakdown under various environmental conditions.
Furthermore, this compound could be used as a probe to study interactions at material surfaces and interfaces. For example, the adsorption and reaction of this labeled molecule on a catalytic surface could be monitored to elucidate reaction mechanisms at a molecular level. nih.gov Similarly, its interaction with biological macromolecules could be studied to understand the biocompatibility of materials or the mechanisms of biofouling. The development of sensitive analytical techniques, such as atmospheric solids analysis probe (ASAP) mass spectrometry, will further enhance the ability to detect and quantify isotopic probes on material surfaces. waters.com
The table below outlines potential applications of this compound in materials science:
| Application Area | Characterization Technique | Information Gained |
| Polymer Chemistry | Solid-State NMR, Mass Spectrometry | Polymerization mechanisms, degradation pathways, structural dynamics. acs.org |
| Catalysis | Surface-Sensitive Spectroscopy | Adsorption, reaction intermediates, and catalytic mechanisms on surfaces. |
| Biomaterials | NMR, Mass Spectrometry | Protein-material interactions, biocompatibility, and biodegradation. nih.gov |
| Environmental Science | Isotope Ratio Mass Spectrometry | Tracing the fate of amide-containing pollutants in the environment. |
Development of Novel Isotope Labeling Strategies and Technologies
The full potential of this compound and other multiply labeled compounds can only be realized through the continued development of advanced isotope labeling strategies and technologies. Current research is focused on creating more efficient, selective, and cost-effective methods for the synthesis of isotopically enriched molecules. omicronbio.comacs.org
Chemo-enzymatic synthesis routes are emerging as a powerful approach, combining the specificity of enzymes with the versatility of chemical synthesis to produce complex labeled molecules with high yields. nih.gov These methods offer precise control over the placement of isotopes within a molecule, which is crucial for many advanced analytical techniques. The development of new catalysts and reaction pathways for the efficient incorporation of isotopes like 13C and 15N into chemical feedstocks is also a key area of research. nih.govau.dk For instance, novel methods for the synthesis of labeled amides are being explored, which could be adapted for the production of this compound. researchgate.netresearchgate.net
In parallel, advancements in analytical instrumentation, particularly in NMR spectroscopy and mass spectrometry, are expanding the possibilities for using isotopically labeled compounds. researchgate.netibs.fr Higher-resolution instruments and novel pulse sequences in NMR are enabling the study of increasingly complex systems. ibs.fr In mass spectrometry, new ionization techniques and high-resolution analyzers are improving the sensitivity and accuracy of isotope detection. researchgate.net These technological advancements will make the use of doubly labeled tracers like this compound more accessible and powerful for a wider range of scientific applications.
Future developments in isotope labeling are summarized in the table below:
| Area of Development | Key Advancements | Impact on this compound |
| Synthetic Methods | Chemo-enzymatic synthesis, novel catalysts, late-stage labeling. acs.orgnih.govau.dk | More efficient, cost-effective, and scalable production. |
| Analytical Techniques | High-resolution NMR, advanced mass spectrometry. researchgate.netibs.fr | Increased sensitivity and resolution for detecting and quantifying the tracer. |
| Computational Tools | Advanced data analysis software, modeling algorithms. nih.govbiorxiv.org | Improved interpretation of complex datasets from labeling experiments. |
| Precursor Availability | Production of highly enriched 13C and 15N starting materials. omicronbio.com | Reduced cost and increased availability for synthesis. |
Q & A
Q. How can the isotopic purity of Acetamide-13C2,15N be accurately determined in metabolomics studies?
Methodological Answer: Isotopic purity can be quantified using high-resolution liquid chromatography-mass spectrometry (HR-LC/MS). For double-labeled compounds like this compound, parameters such as sample concentration and scan number must be optimized to minimize signal interference. A validated protocol involves dissolving the compound in a volatile solvent (e.g., methanol), injecting it into an HR-LC/MS system with a porous graphitic carbon (PGC) column, and analyzing isotopic peaks using software algorithms to calculate the 13C and 15N abundance ratios. This approach ensures accuracy with minimal sample consumption (≤1 µg) .
Q. What experimental controls are essential when using this compound as a tracer in metabolic flux analysis?
Methodological Answer: Critical controls include:
- Unlabeled controls : To distinguish natural isotope abundance from tracer-derived signals.
- Matrix-matched calibration : Spiking known concentrations of this compound into biological matrices (e.g., cell lysates) to account for ionization suppression in LC/MS.
- Stability checks : Monitoring tracer degradation under experimental conditions (e.g., pH, temperature) via time-course NMR or LC/MS.
- Background correction : Subtracting natural 15N abundance (typically ~0.37%) using baseline measurements from unlabeled samples .
Q. How should researchers design synthesis protocols to minimize isotopic dilution in this compound production?
Methodological Answer: Synthesis should prioritize stoichiometric excess of 15N-labeled precursors (e.g., 15NH3) and 13C-labeled acetyl groups. Key steps include:
- Purification : Using preparative HPLC with a C18 column to separate labeled products from unreacted precursors.
- Quality assurance : Validating isotopic integrity via 13C NMR (peaks at ~175 ppm for carbonyl-13C) and 15N NMR (peaks at ~120 ppm for amide-15N).
- Storage : Lyophilization and storage at -80°C under argon to prevent hydrolysis and isotopic exchange .
Advanced Research Questions
Q. How can researchers resolve conflicting δ15N data in this compound tracer studies caused by matrix effects?
Methodological Answer: Matrix effects (e.g., salt interference in biological samples) can be mitigated by:
- Chromatographic separation : Using a PGC column to isolate this compound from co-eluting contaminants.
- Internal standardization : Adding a structurally analogous internal standard (e.g., Propionamide-13C3,15N) to correct for ion suppression.
- Cross-validation : Comparing LC-IRMS (for δ15N) with NMR-derived 15N abundance to identify systematic biases. For example, LC-IRMS precision below 1.4‰ ensures reliable δ15N measurements in complex matrices .
Q. What NMR parameters optimize the detection of 13C–15N coupling constants in this compound?
Methodological Answer: For 13C–15N coupling (1JCN ≈ 10–15 Hz):
- Pulse sequences : Use 2D 1H–15N HMBC with a 60-ms delay for long-range couplings or 1D 13C spin-echo with 1H decoupling.
- Spectral settings : Acquire 13C spectra at 125 MHz with a 90° pulse width (10 µs) and relaxation delay ≥5× T1 (typically 2–3 s).
- Temperature control : Maintain samples at 25°C to reduce line broadening. For weak couplings (JHN < 0.5 Hz), amplitude-modulated 1H spin-echo experiments with 1-s evolution delays improve sensitivity .
Q. How should tracer recovery rates be statistically validated in 15N-labeled Acetamide soil studies?
Methodological Answer: Use a nested ANOVA design to partition variance between soil layers (0–80 cm) and biological replicates. Calculate 15N recovery as:
Apply Duncan’s multiple range test (p < 0.05) to compare treatments. For low recovery (<70%), conduct isotope mass balance checks to identify unaccounted 15N loss pathways (e.g., denitrification via gas chromatography) .
Q. What strategies address isotopic interference when co-administering this compound with other 13C/15N tracers?
Methodological Answer:
- Isotopic spacing : Use tracers with non-overlapping labeling positions (e.g., this compound with Glucose-1-13C).
- High-resolution MS : Employ Orbitrap or FT-ICR MS to resolve m/z differences (e.g., 15N vs. 13C2 mass shifts).
- Kinetic modeling : Apply compartmental models (e.g., SAAM II) to deconvolute tracer contributions using time-course data .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in this compound-based protein turnover assays?
Methodological Answer:
- Protocol standardization : Adopt MISER guidelines (Minimum Information for Stable Isotope Reporting) detailing tracer concentration, incubation time, and quenching methods.
- Inter-laboratory validation : Share raw LC/MS files (in mzML format) and NMR pulse sequences via repositories like MetaboLights.
- Error profiling : Report coefficient of variation (CV) for intra-assay (≤10%) and inter-assay (≤15%) replicates .
Q. What computational tools are recommended for analyzing 13C–15N spin-spin coupling networks in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to predict JCN values.
- NMR simulation : MestReNova or SpinWorks for simulating splitting patterns.
- Data alignment : Match experimental 13C chemical shifts (±0.5 ppm) and JCN (±0.2 Hz) to DFT predictions to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
